N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

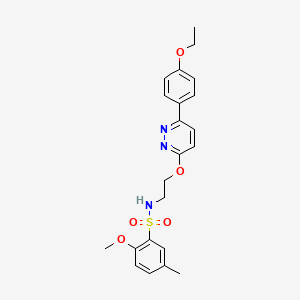

This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group at position 4. The sulfonamide moiety is linked via an ethoxyethyl chain to a 2-methoxy-5-methylbenzene ring. Its molecular weight is 441.5 g/mol, with the formula C23H27N3O4S .

Properties

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-4-29-18-8-6-17(7-9-18)19-10-12-22(25-24-19)30-14-13-23-31(26,27)21-15-16(2)5-11-20(21)28-3/h5-12,15,23H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAJHIAPBMERCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core , an ethoxyphenyl substituent , and a benzenesulfonamide group . Its structural complexity suggests various potential applications in drug development. The molecular formula is , with a molecular weight of approximately 453.6 g/mol.

Structural Representation

| Component | Description |

|---|---|

| Core Structure | Pyridazine ring |

| Substituents | 4-Ethoxyphenyl, methoxy, methyl, sulfonamide |

| Molecular Weight | 453.6 g/mol |

| Chemical Formula |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.

- Gene Expression Regulation : The compound may modulate the expression of genes associated with inflammation and cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds containing pyridazine derivatives. For instance, a study on related sulfonamide compounds demonstrated significant inhibition of cancer cell lines, including breast and lung cancers, with IC50 values ranging from 9.3 nM to 25.8 nM for various targets .

Case Studies

- Study on Pyridazine Derivatives :

- Clinical Implications :

Synthesis and Development

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Substitution Reactions : Electrophilic aromatic substitution introduces the ethoxyphenyl group onto the pyridazine ring.

- Linkage Formation : The final product is synthesized by creating an ethoxyethyl linkage under basic conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1 | Cyclization to form pyridazine ring |

| Step 2 | Electrophilic substitution to add ethoxyphenyl group |

| Step 3 | Formation of ethoxyethyl linkage |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-Based Sulfonamides

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921535-12-8)

- Structural Similarities: Shares the pyridazinone core and sulfonamide-ethyl linkage.

- Key Differences : Replaces the 4-ethoxyphenyl group with a phenyl substituent and introduces an isopropyl group on the benzene ring.

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (BP 27515)

- Structural Similarities : Contains a methoxy-substituted benzene and sulfonamide group.

- Key Differences : Lacks the pyridazine ring and ethoxyethyl linker.

- Implications : Absence of the pyridazine moiety likely reduces binding affinity for pyridazine-specific targets, such as dihydroorotate dehydrogenase (DHODH) .

Sulfonamide Derivatives with Heterocyclic Moieties

N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide

- Structural Similarities : Features a methoxyphenyl group and carboxamide linker.

- Key Differences : Substitutes pyridazine with a pyrazole ring and replaces sulfonamide with carboxamide.

- Implications : The pyrazole ring may engage in different hydrogen-bonding interactions, affecting target selectivity .

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 912624-95-4)

- Structural Similarities : Includes a sulfonamide group and aromatic heterocycle (thiazolo-pyridine).

- Key Differences : Thiazolo-pyridine replaces pyridazine, altering electronic properties and steric bulk.

- Implications : Thiazolo-pyridine’s sulfur atom may confer distinct metabolic stability or toxicity profiles .

Ether-Linked Sulfonamides

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (CAS 863558-54-7)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pyridazine vs. Pyridazinone: The target compound’s pyridazine ring (vs. pyridazinone in CAS 921535-12-8) may enhance electron-deficient character, favoring interactions with positively charged enzyme pockets .

- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound could improve metabolic stability compared to methoxy analogs like BP 27515, as ethyl groups resist demethylation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution of pyridazine derivatives and sulfonamide coupling. For example, refluxing intermediates with appropriate amines in polar aprotic solvents (e.g., DMF) under inert atmosphere can yield the target compound. Purity validation should employ reversed-phase HPLC (>98% purity) and ¹H/¹³C NMR for structural confirmation. Impurities from incomplete coupling or residual solvents can be minimized via column chromatography .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols: expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS and quantify intact compound loss using UV-Vis spectrophotometry. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. 2D NMR (e.g., COSY, HSQC) resolves ambiguities in aromatic proton assignments, particularly for overlapping signals in the pyridazine and benzenesulfonamide moieties. X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) in enzyme inhibition assays be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents like DMSO). Standardize protocols using a reference inhibitor control and minimize DMSO concentration (<1%). Perform dose-response curves in triplicate across independent experiments. Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are effective in elucidating the compound’s mechanism of action against target proteins?

- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding poses in the protein active site. Validate with mutagenesis studies targeting predicted interaction residues (e.g., alanine scanning). Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff). For cellular targets, employ CRISPR-Cas9 knockouts to confirm phenotype dependency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

- Methodological Answer : Systematically vary substituents on the pyridazine ring (e.g., ethoxy vs. methoxy) and benzenesulfonamide moiety. Test analogs in parallel against primary and off-target proteins (e.g., kinase panels). Use molecular dynamics simulations to assess how substituent bulk/hydrophobicity affects binding pocket interactions. Correlate logP values (HPLC-derived) with membrane permeability data (e.g., PAMPA assay) .

Q. What experimental approaches address low solubility in aqueous buffers, a common limitation in in vitro studies?

- Methodological Answer : Employ co-solvents (e.g., cyclodextrins) or formulate as nanoparticles via solvent evaporation. Measure solubility via shake-flask method with UV quantification. For cell-based assays, use staggered dosing or prodrug strategies (e.g., esterification of sulfonamide groups) to enhance bioavailability .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell cultures and 3D organoid models?

- Methodological Answer : 3D models often show reduced compound penetration. Quantify intracellular concentrations via LC-MS in both systems. Adjust dosing regimens based on spheroid size (e.g., smaller organoids for uniform exposure). Use fluorescence-tagged analogs to visualize distribution differences .

Q. What statistical methods are appropriate for reconciling variability in pharmacokinetic (PK) studies across animal models?

- Methodological Answer : Apply population pharmacokinetic modeling (e.g., NONMEM) to account for inter-species metabolic differences. Normalize doses by body surface area instead of weight. Cross-reference hepatic microsome stability data to predict clearance rates in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.